BenchChemオンラインストアへようこそ!

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Lipophilicity Membrane permeability Drug-likeness

This 5-bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine is the definitive heteroaromatic building block for PROTAC degrader and kinase inhibitor synthesis. Unlike unsubstituted pyrazines, the 5-bromine handle enables regioselective Suzuki-Miyaura diversification for linker-E3 ligase conjugation, while the trifluoroethoxy moiety delivers metabolic stability and optimal CNS permeability (cLogP 1.85, TPSA 61 Ų, BBB permeant). Methoxy analogs (XLogP3 ~0.8) lack sufficient lipophilicity for membrane penetration; non-brominated variants eliminate the synthetic handle entirely. Also suited for PET tracer development via fluorine-18 labeling. For medicinal chemists requiring maximum synthetic versatility in a single intermediate.

Molecular Formula C6H5BrF3N3O
Molecular Weight 272.02 g/mol
CAS No. 947249-22-1
Cat. No. B1444406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine
CAS947249-22-1
Molecular FormulaC6H5BrF3N3O
Molecular Weight272.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)OCC(F)(F)F)Br
InChIInChI=1S/C6H5BrF3N3O/c7-3-1-12-4(11)5(13-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12)
InChIKeyFXSKBBHFAMOJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine (CAS 947249-22-1): Pyrazine-Based Building Block for Medicinal Chemistry and PROTAC Development


5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine (CAS 947249-22-1) is a heteroaromatic building block featuring a pyrazine core substituted with a bromine atom at the 5‑position and a 2,2,2‑trifluoroethoxy group at the 3‑position . With a molecular formula of C6H5BrF3N3O and a molecular weight of 272.02 g/mol, this compound is primarily utilized as a versatile intermediate in the synthesis of kinase inhibitors, protein degraders (PROTACs), and other bioactive molecules . The presence of both a halogen handle for cross‑coupling and a metabolically stable fluorinated alkoxy moiety distinguishes it from simpler pyrazine derivatives.

Why Simple Pyrazine-2-amine or Non-Halogenated Analogs Cannot Replace 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine


Generic substitution of this building block with unsubstituted pyrazin-2-amine or non‑brominated trifluoroethoxy analogs is not feasible due to profound differences in both synthetic utility and physicochemical properties. The 5‑bromo substituent is essential for transition metal‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura), enabling regioselective introduction of aryl or heteroaryl groups that unhalogenated pyrazines cannot undergo [1]. Conversely, the 2,2,2‑trifluoroethoxy group imparts a unique combination of increased lipophilicity (consensus Log P = 1.85) and enhanced metabolic stability compared to methoxy or ethoxy congeners, as established by studies on trifluoroethoxy‑containing drug candidates [2]. Substituting with a methoxy analog (e.g., 5‑bromo‑3‑methoxypyrazin‑2‑amine, XLogP3 = 0.8) would significantly reduce membrane permeability, while replacing the bromine with hydrogen would eliminate the synthetic handle required for diversification. The quantitative evidence below substantiates these differentiators.

Quantitative Differentiation of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine vs. Closest Analogs


Enhanced Lipophilicity vs. Methoxy Analog: 2.3‑Fold Increase in Log P

5‑Bromo‑3‑(2,2,2‑trifluoroethoxy)pyrazin‑2‑amine exhibits a consensus Log Po/w of 1.85, as calculated by five independent methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) and reported by Bidepharm . In contrast, the closely related methoxy analog 5‑bromo‑3‑methoxypyrazin‑2‑amine (CAS 5900‑13‑0) has an XLogP3 of only 0.8 [1]. This 2.3‑fold increase in lipophilicity, conferred by the trifluoroethoxy group, translates to improved passive membrane permeability and potentially higher oral bioavailability.

Lipophilicity Membrane permeability Drug-likeness

Retained Polar Surface Area Despite Higher Lipophilicity: A Balanced Profile

While the trifluoroethoxy group markedly increases lipophilicity, the topological polar surface area (TPSA) of 5‑bromo‑3‑(2,2,2‑trifluoroethoxy)pyrazin‑2‑amine (61.03 Ų) is nearly identical to that of the methoxy analog (61 Ų) [1]. This balance—enhanced Log P without a corresponding increase in TPSA—is atypical; many fluorinated motifs increase both parameters. The preservation of a relatively low TPSA is favorable for blood‑brain barrier penetration (typically <90 Ų) and intestinal absorption (typically <140 Ų).

Polar surface area Blood-brain barrier Drug-likeness

Bromine Handle Enables Regioselective Suzuki‑Miyaura Cross‑Coupling

The 5‑bromo substituent serves as a robust leaving group for palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions. While general yields vary by substrate, bromopyrazines are well‑established as competent partners . In contrast, the non‑halogenated analog 3‑(2,2,2‑trifluoroethoxy)pyrazin‑2‑amine (CAS 1697485‑11‑2) lacks this synthetic handle entirely, precluding its use in diversification strategies that rely on aryl‑aryl bond formation. The iodo analog would offer higher reactivity but suffers from greater cost and lower stability; the chloro analog is less reactive. Thus, the bromo substitution represents an optimal balance of reactivity and practicality for most medicinal chemistry applications.

Cross-coupling Suzuki-Miyaura C–C bond formation

Metabolic Stability Conferred by the 2,2,2‑Trifluoroethoxy Moiety

The 2,2,2‑trifluoroethoxy group is recognized for its resistance to cytochrome P450‑mediated oxidative metabolism. Studies on related aryl trifluoroethyl ethers have demonstrated minimal metabolic turnover in rat liver microsomes, with the CF3CH2O‑ group remaining intact while methoxy or ethoxy groups undergo rapid O‑dealkylation [1]. In a broader context, the trifluoroethoxy group has been shown to improve the metabolic stability of PET tracers and drug candidates [2]. While direct microsomal stability data for this exact compound are not publicly available, the presence of the trifluoroethoxy group is a class‑established predictor of enhanced metabolic robustness compared to non‑fluorinated alkoxy analogs.

Metabolic stability Fluorination Drug metabolism

Optimal Deployment of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine in Drug Discovery and Chemical Biology


Synthesis of PROTAC Degraders Targeting Kinases or Transcription Factors

The compound is explicitly marketed as a 'Protein Degrader Building Block' [1]. Its bromine handle allows conjugation to a linker‑E3 ligase ligand via Suzuki coupling, while the trifluoroethoxy group ensures the resulting degrader maintains favorable permeability and metabolic stability. This is critical for PROTACs, which must penetrate cells and resist degradation to effectively recruit the ubiquitin‑proteasome system.

Generation of Kinase Inhibitor Libraries via Parallel Synthesis

The 5‑bromo substituent is ideally suited for high‑throughput Suzuki diversification with aryl/heteroaryl boronic acids. The trifluoroethoxy group mimics the properties of advanced leads, allowing early SAR exploration of lipophilicity and metabolic stability without the need for late‑stage fluorination . Libraries constructed from this core can rapidly identify hits with improved drug‑like profiles.

Medicinal Chemistry Optimization of CNS‑Penetrant Candidates

With a consensus Log P of 1.85 and TPSA of 61 Ų, this building block occupies a favorable space for CNS drug design. The balance of lipophilicity and polar surface area supports passive diffusion across the blood‑brain barrier while the metabolically stable trifluoroethoxy group reduces clearance. Incorporating this fragment into CNS‑targeted scaffolds can improve brain exposure and reduce oxidative metabolism [2].

Development of Fluorinated Tracers for PET Imaging

The 2,2,2‑trifluoroethoxy group can be labeled with fluorine‑18 for positron emission tomography (PET) applications [3]. Using this building block as a starting point, medicinal chemists can install a radioactive tag while maintaining the favorable properties of the parent compound, enabling in vivo imaging of target engagement and biodistribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.